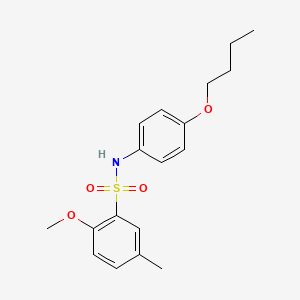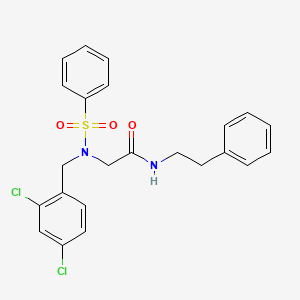
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate” is a complex organic compound. It belongs to the class of heterocyclic compounds known as substituted 2-amino-4-aryl-4H-pyran derivatives . These compounds are known for their wide range of biological properties, including antiproliferative, antitubercular, antimicrobial, antiviral, antitumor activities, and central nervous system activity .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. A mixture of 4-fluorobenzaldehyde, malononitrile, and allyl 3-oxobutanoate is stirred in absolute ethanol at 80°C for approximately 90 minutes . The progress of the reaction is monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated. The solid product is then collected, washed with cold water, and recrystallized from ethanol to obtain the pure product .Molecular Structure Analysis
The compound adopts a triclinic crystal system. The 4H-pyran ring adopts a boat conformation. The fluorophenyl ring is essentially planar. The dihedral angle between the fluorophenyl and pyran rings is found to be 85.81 (15)° . The structure is stabilized by intermolecular interactions. The N–H···N and N–H···O interactions form graph set motifs .Chemical Reactions Analysis
The compound is part of a class of heterocyclic compounds that frequently exhibit a wide range of biological properties . They are structurally similar to biologically-active 1,4-dihydropyridines (1,4-DHPs), which act as calcium antagonists and serve as potent apoptosis inducers .properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-3-7-14-16(18(22)23-4-2)15(12(10-20)17(21)24-14)11-8-5-6-9-13(11)19/h5-6,8-9,15H,3-4,7,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZGTKABZUDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5006763.png)

![2-(4-bromophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5006773.png)
![4-oxo-4-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoic acid](/img/structure/B5006787.png)
![2-ethoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5006792.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,4-difluorophenyl)acetate](/img/structure/B5006807.png)

![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)

![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)